molecular formula C23H46O7 B015007 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol CAS No. 130727-48-9

3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol

Cat. No. B015007
M. Wt: 434.6 g/mol
InChI Key: XAEYLNCXMUBTLV-UHFFFAOYSA-N
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Description

3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol is a compound useful in organic synthesis . It has a molecular formula of C23H46O7 and an average mass of 434.607 Da .


Molecular Structure Analysis

The molecular structure of 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol is represented by the canonical SMILES string C=CCCCCCCCCCOCCOCCOCCOCCOCCOCCO . This indicates that the molecule consists of a long carbon chain with multiple ether linkages.


Physical And Chemical Properties Analysis

The compound is a colourless oil . It has a molecular weight of 434.61 and a molecular formula of C23H46O7 . The compound’s solubility is reported in chloroform, dichloromethane, ethyl acetate, and methanol .

Scientific Research Applications

  • Chemical Synthesis and Biology :

    • Dihydrobaccharis oxide and its derivatives, which are chemically related to 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol, are used in chemical research for synthesizing various enols and enol derivatives (Tachibana et al., 1977).
    • The compound is also involved in the synthesis of redox-active oxathiacrown macrocycles and linear oligo-carbosiloxanes, which have novel structures and applications in chemistry and biology (Bruña et al., 2015).
  • Pharmacology and Medicine :

    • In the pharmaceutical sector, there's research focusing on the enantioselective preparation of 3-amino-2,3,6-trideoxy-hexoses, crucial components of anthracycline antibiotics, suggesting potential medical applications (Ginesta et al., 2003).
  • Antimicrobial Properties :

    • Compounds like ent-beyer-15-en-19-ol, structurally related to 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol, have shown antimicrobial activity against bacteria such as Bacillus cereus and Staphylococcus epidermidis (Drewes et al., 2006).
  • Material Science and Chemistry :

    • In material science, the compound is involved in the development of hexameric encapsulation complexes, which are used for determining solution structures, host-guest properties, and exchange dynamics (Avram et al., 2011).
    • It also finds use in thermodynamic studies of unsaturated alcohols and their vapor pressures and thermophysical properties (Štejfa et al., 2015).
  • Biotechnology :

    • In biotechnology, engineered enzymes such as cytochrome P450 BM-3 from Bacillus megaterium, which can hydroxylate linear alkanes regio- and enantioselectively, might involve compounds similar to 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol in their catalytic processes (Peters et al., 2003).
  • Agriculture and Pest Control :

    • In the field of agriculture, pentacyclic triterpenic acids and their fatty acid ester derivatives, related to this compound, exhibit potent antifeedant activities against agricultural pest tobacco caterpillar larvae (Mallavadhani et al., 2003).

Safety And Hazards

The compound is classified as a skin irritant (Category 2), can cause serious eye damage (Category 1), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . Precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-[2-[2-[2-[2-(2-undec-10-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H46O7/c1-2-3-4-5-6-7-8-9-10-12-25-14-16-27-18-20-29-22-23-30-21-19-28-17-15-26-13-11-24/h2,24H,1,3-23H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAEYLNCXMUBTLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H46O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20399443
Record name 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol

CAS RN

130727-48-9
Record name 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-Hexa(ethylene glycol)-1-undecene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Bellapadrona, AB Tesler, D Grünstein… - Carbohydrate …, 2013 - refubium.fu-berlin.de
Noble metal nanostructures supporting localized surface plasmons (SPs) have been widely applied to chemical and biological sensing. Changes in the effective refractive index in the …
Number of citations: 3 refubium.fu-berlin.de

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